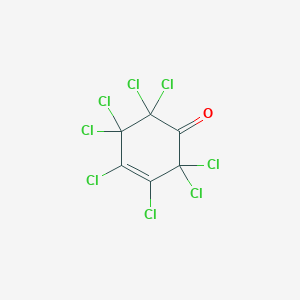

Octachloro-3-cyclohexenone

Description

Overview of Halogenated Alicyclic Ketones in Organic and Environmental Chemistry

Halogenated alicyclic ketones, a broader category that includes halogenated cyclohexenones, are cyclic ketones containing one or more halogen atoms. The presence of halogens significantly influences the reactivity of these molecules. For instance, α-haloketones exhibit enhanced reactivity towards nucleophiles due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This reactivity makes them useful building blocks in the synthesis of various heterocyclic compounds. nih.gov

In environmental chemistry, halogenated organic compounds are of interest due to their potential persistence and toxicity. sciencelearn.org.nziwaponline.com Organochlorine compounds, in particular, are known for their slow biodegradation and tendency to accumulate in adipose tissue. proyectoinma.org Many of these compounds were used extensively as pesticides and in industrial processes before their environmental impact was fully understood. sciencelearn.org.nzproyectoinma.org Their resistance to degradation and potential for long-range transport in the atmosphere make them a global concern. sciencelearn.org.nz

The study of halogenated alicyclic ketones involves understanding their synthesis, reactivity, and environmental fate. The halogenation of ketones can be carried out under acidic or basic conditions, leading to different products. wikipedia.orgpressbooks.pub In acidic solutions, typically only one alpha hydrogen is replaced, whereas in basic solutions, multiple halogenations can occur. wikipedia.orgpressbooks.pub The environmental chemistry of these compounds focuses on their distribution, degradation pathways, and potential to form harmful byproducts. iwaponline.com

Significance of Octachloro-3-cyclohexenone (B12712140) within the Field of Organochlorine Chemistry

This compound, with the molecular formula C₆Cl₈O, is a highly chlorinated ketone that holds a specific place within organochlorine chemistry. ontosight.ai Its structure, featuring eight chlorine atoms on a cyclohexenone ring, imparts a high degree of stability and reactivity that is characteristic of polychlorinated compounds. ontosight.ai

The significance of this compound lies in its role as a potential intermediate in chemical synthesis and as a representative of a class of compounds with considerable environmental implications. ontosight.ai Highly chlorinated compounds like this compound are often associated with industrial processes and the production of pesticides. ontosight.ai Due to their high level of chlorination, these compounds can be resistant to degradation and may persist in the environment, leading to concerns about bioaccumulation and toxicity. ontosight.aisolubilityofthings.com

Research into this compound and similar compounds is crucial for understanding the broader environmental behavior of organochlorine pollutants. iwaponline.com The study of its chemical properties, such as its reactivity with other chemicals and its behavior under various environmental conditions, provides valuable data for assessing the risks associated with this class of compounds.

Historical Development and Early Investigations of Polychlorinated Cyclohexenones

The investigation of polychlorinated cyclohexenones has its roots in the broader exploration of organochlorine chemistry, which began to intensify in the mid-20th century. Early research into the chlorination of phenols and anilines in acetic acid revealed the formation of polychlorinated cyclohexenones and cyclohexadienones. cdnsciencepub.com

Pioneering work by chemists such as Zincke and his contemporaries laid the groundwork for understanding the synthesis of these complex molecules. cdnsciencepub.com They studied the chlorination products of various substituted phenols and anilines, leading to the preparation of a range of polychlorinated cyclic ketones. cdnsciencepub.com However, the initial structural assignments were often made without the benefit of modern spectroscopic techniques. cdnsciencepub.com

Later studies in the mid to late 20th century revisited these early findings, employing infrared (IR) and ultraviolet (UV) spectroscopy, as well as nuclear magnetic resonance (NMR) to correctly identify the structures of these compounds. cdnsciencepub.com This work was instrumental in distinguishing between different isomers and in understanding the reaction mechanisms that lead to the formation of polychlorinated cyclohexenones. The research on compounds like hexachlorocyclohexadienone and octachlorocyclohexenone provided important reference points for the structural determination of newly synthesized analogs. cdnsciencepub.com These historical investigations have provided a solid foundation for the continued study of the synthesis, reactivity, and environmental significance of polychlorinated cyclohexenones.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆Cl₈O ontosight.ai |

| Systematic Name | 2,2,3,4,5,5,6,6-octachloro-3-cyclohexen-1-one ontosight.ai |

| Appearance | Colorless or white crystalline solid ontosight.ai |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Halogenated Cyclohexenones |

| Halogenated Alicyclic Ketones |

| Organochlorine Compounds |

| α-haloketones |

| Polychlorinated Cyclohexenones |

| Hexachlorocyclohexadienone |

| Phenols |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53535-35-6 |

|---|---|

Molecular Formula |

C6Cl8O |

Molecular Weight |

371.7 g/mol |

IUPAC Name |

2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |

InChI |

InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |

InChI Key |

NWTAJAVTWCNAPO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to Octachloro-3-cyclohexenone (B12712140)

The traditional and most direct methods for synthesizing this compound and related polychlorinated ketones involve aggressive chlorination of readily available starting materials. These pathways are effective but often require harsh conditions and can result in complex product mixtures.

The chlorination of phenols and anilines in a solvent such as acetic acid is a well-documented, exothermic reaction that yields polychlorinated cyclohexenones and cyclohexadienones. cdnsciencepub.com This approach leverages the electron-rich nature of the aromatic ring, which facilitates electrophilic substitution and subsequent addition-elimination sequences.

The reaction typically proceeds through the initial formation of chlorophenols. For instance, the chlorination of phenol (B47542) can produce a series of chlorinated intermediates, including 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol. nih.govgoogle.com Further chlorination of these intermediates under forcing conditions leads to the disruption of the aromatic system and the formation of a saturated or partially unsaturated chlorinated cyclohexanone (B45756) ring. The exhaustive chlorination of pentachlorophenol, for example, is a known route to octachlorocyclohexenones. cdnsciencepub.com The mechanism involves the initial formation of a cyclohexadienone, which then undergoes further chlorine addition across the double bonds.

Similarly, anilino precursors can be used. The chlorination of monochloro-o-toluidines has been studied in the context of producing polychloro-alicyclic ketones. cdnsciencepub.com The amino group, like the hydroxyl group in phenols, activates the ring towards chlorination, leading to a cascade of reactions that ultimately yields the chlorinated cyclohexenone structure.

Table 1: Examples of Precursors in Polychlorocyclohexenone Synthesis

| Precursor Class | Specific Example | Resulting Product Class | Reference |

|---|---|---|---|

| Phenolic | Pentachlorophenol | Octachlorocyclohexenones | cdnsciencepub.com |

| Phenolic | m-Cresol | Heptachloro-3-methylcyclohexenone | cdnsciencepub.com |

| Anilino | Monochloro-o-toluidines | Polychloro-alicyclic ketones | cdnsciencepub.com |

Synthesizing this compound from a non-aromatic precursor like cyclohexane (B81311) requires a multi-step approach. This pathway offers more control over the introduction of functional groups but is generally more complex than direct chlorination of phenols.

A hypothetical pathway could begin with the free-radical halogenation of cyclohexane to introduce initial chlorine or bromine atoms. Subsequent elimination reactions can then be employed to form cyclohexene (B86901) or cyclohexadienes. The allylic positions of these unsaturated intermediates are susceptible to further halogenation. The introduction of the ketone functionality can be achieved through the oxidation of a corresponding alcohol, which itself can be formed from the hydrolysis of a halogenated intermediate or via allylic oxidation. Once a cyclohexenone scaffold is established, further chlorination under vigorous conditions can be performed to achieve the perchlorinated target, this compound. The synthesis of various 1,2,4,5-tetrasubstituted cyclohexane derivatives demonstrates the feasibility of building up complex substitution patterns on the cyclohexane ring. researchgate.net

Advanced Synthetic Strategies and Catalytic Considerations

Modern synthetic chemistry seeks to improve upon classical methods by employing catalysts to enhance reaction rates, yields, and selectivity. While specific catalytic routes to this compound are not widely reported, principles from related transformations offer insight into potential advanced strategies.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mostwiedzy.pl In the context of cyclohexenone synthesis, palladium-catalyzed reactions are particularly prominent. organic-chemistry.org For instance, palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides can produce various six-membered rings. organic-chemistry.org Other metals like rhodium, gold, and iron have also been used to catalyze cycloaddition or cyclization reactions to form cyclohexenone cores. organic-chemistry.orgorganic-chemistry.org

A potential application in the synthesis of a chlorinated framework could involve the transition metal-catalyzed cross-coupling of chlorinated building blocks. For example, a Suzuki-Miyaura coupling could be used to assemble a complex chlorinated diene, which could then undergo a ring-closing reaction. mdpi.comresearchgate.net Another avenue is the direct, metal-catalyzed C-H activation and subsequent chlorination of a cyclohexenone precursor, which could offer a more efficient and selective method for introducing chlorine atoms compared to traditional radical-based methods.

The synthesis of chiral molecules is of paramount importance in chemistry. While this compound itself is achiral, the principles of asymmetric synthesis developed for related cyclohexenone structures are highly relevant. Chiral cyclohexenones are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. organic-chemistry.org

One powerful method for achieving chiral induction is through biocatalysis. Ene-reductases from the "old yellow enzyme" (OYE) family can catalyze the asymmetric reduction of activated double bonds. nih.govacs.org This has been applied to the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, breaking the symmetry to generate chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivities (up to >99% ee). nih.govacs.org This biocatalytic approach often surpasses traditional transition-metal-catalyzed methods in enantioselectivity. nih.gov

Transition metal-based methods also play a role in asymmetric synthesis. The coordination of a chiral metal complex to a substrate can control the stereochemical outcome of a reaction. nih.gov For instance, chromium-carbene complexes have been used in cyclohexadienone annulation reactions to achieve high 1,4-asymmetric induction by transferring chirality from a transiently installed group on the metal center. rsc.org

Table 2: Comparison of Asymmetric Synthesis Methods for Cyclohexenones

| Method | Catalyst/Enzyme | Substrate Type | Key Feature | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Desymmetrization | Ene-reductase (YqjM, OPR3) | Prochiral 2,5-Cyclohexadienones | Breaks symmetry of substrate | Up to >99% | nih.govacs.org |

| Transition Metal Catalysis | Chiral Chromium Complex | Vinyl Carbene + Propargylic Ether | Chirality transfer from metal complex | High 1,4-asymmetric induction | rsc.org |

Derivatization Reactions and Functionalization of the this compound Framework

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, which is useful for both creating new functional molecules and for analytical purposes. researchgate.netgreyhoundchrom.com The this compound framework, with its ketone and alkene functionalities activated by numerous electron-withdrawing chlorine atoms, is primed for a variety of chemical transformations.

The functional groups most commonly targeted for derivatization include alcohols, phenols, carboxylic acids, and amines. libretexts.org General derivatization reactions fall into three main categories: silylation, acylation, and alkylation. libretexts.orgresearchgate.net For a molecule like this compound, derivatization would likely target the carbonyl group or involve reactions at the double bond.

Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions. Reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol. Grignard or organolithium reagents could add to the carbonyl, forming tertiary alcohols, though the steric hindrance and reactivity of the chlorinated framework would be significant factors.

Reactions at the Alkene: The electron-deficient carbon-carbon double bond is susceptible to Michael (1,4-conjugate) addition. Nucleophiles such as thiols, amines, or cuprates could potentially add to the framework, introducing new substituents.

Substitution Reactions: The allylic chlorine atoms may be susceptible to nucleophilic substitution, providing another handle for functionalization, although reaction conditions would need to be carefully controlled to avoid elimination or rearrangement.

The synthetic value of such derivatization lies in the ability to introduce a diverse array of structural elements, transforming the simple chlorinated core into more complex molecules. nih.gov These functionalization strategies are crucial for exploring the chemical space around the this compound scaffold.

Acylation Strategies for Modifying Active Hydrogen Sites

A foundational concept in organic synthesis is the acylation of substrates at active hydrogen sites, typically C-H bonds adjacent to activating groups (alpha-hydrogens) or heteroatom-hydrogen bonds (O-H, N-H). In the case of this compound (2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one), the molecule is fully substituted with chlorine atoms at all carbon positions except for the carbonyl carbon. Consequently, it possesses no C-H bonds.

This complete substitution pattern renders traditional acylation reactions, such as Friedel-Crafts acylation or enolate-mediated acylation, inapplicable. There are no "active hydrogen sites" to deprotonate and subsequently acylate. Therefore, synthetic strategies must diverge from these conventional pathways.

Alternative, albeit less common, approaches could theoretically target the carbonyl oxygen. While ketones are typically C-acylated via their enolate form, O-acylation can sometimes be achieved under specific conditions to form vinyl esters. For this compound, this would require reaction with a potent acylating agent that could interact with a lone pair of the carbonyl oxygen. However, the strong electron-withdrawing effect of the eight chlorine atoms significantly reduces the nucleophilicity of the carbonyl oxygen, making such a reaction energetically unfavorable. Research into the reactions of perhalogenated ketones suggests that reactivity is often dominated by nucleophilic attack at the carbonyl carbon rather than reactions involving the oxygen atom in this manner.

Table 1: Comparison of Acylation Strategies and Their Applicability

| Strategy | Reagent Type | Mechanism | Applicability to this compound |

|---|---|---|---|

| Enolate Acylation | Acyl Halide, Anhydride | Nucleophilic attack by a carbon anion (enolate) formed by deprotonation of an α-hydrogen. | Not Applicable (No α-hydrogens) |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | Electrophilic aromatic substitution. | Not Applicable (Not an aromatic system) |

| Direct O-Acylation | Potent Acylating Agent | Direct attack on the carbonyl oxygen. | Highly Unlikely (Low nucleophilicity of carbonyl oxygen due to inductive effects) |

Alkylation Procedures for Carbonyl or Halogenated Centers

Alkylation of this compound is a more feasible transformation, primarily centered on the electrophilic nature of the carbonyl carbon. The most important reaction of aldehydes and ketones is nucleophilic addition to the carbonyl group. masterorganicchemistry.com This reaction pathway allows for the formation of new carbon-carbon bonds.

The carbonyl carbon in this compound is highly electrophilic due to the cumulative electron-withdrawing inductive effects of the surrounding chlorine atoms. This makes it a prime target for strong carbon nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are suitable for this purpose. The reaction proceeds via nucleophilic addition to the carbonyl group, breaking the C=O pi bond and forming a tetrahedral haloalkoxide intermediate. masterorganicchemistry.comlibretexts.org Subsequent aqueous workup protonates the alkoxide to yield a tertiary alcohol.

Key challenges in this procedure include:

Steric Hindrance: The two chlorine atoms on each alpha-carbon (C2 and C6) create significant steric bulk around the carbonyl group, potentially slowing the rate of nucleophilic attack. libretexts.org

Side Reactions: The high reactivity of organometallic reagents could potentially lead to reactions at the vinylic C-Cl bonds or other halogenated centers, although addition to the carbonyl is generally the most rapid and dominant reaction. masterorganicchemistry.comlibretexts.org

Alkylation at the halogenated centers (C-Cl bonds) via nucleophilic substitution is generally difficult on an sp²-hybridized carbon (vinylic halide) or a sterically hindered sp³-hybridized carbon and would require specific catalysts or reaction conditions, such as those used in cross-coupling reactions. For simple nucleophilic addition, these sites are far less reactive than the carbonyl carbon.

Table 2: Alkylation via Nucleophilic Addition to the Carbonyl Group

| Alkylating Agent | Formula | Expected Intermediate | Final Product (after workup) | Key Considerations |

|---|---|---|---|---|

| Grignard Reagent | R-MgX | Magnesium haloalkoxide | Tertiary Alcohol | Highly reactive; must be performed under anhydrous conditions. |

| Organolithium Reagent | R-Li | Lithium alkoxide | Tertiary Alcohol | Generally more reactive than Grignard reagents; may increase potential for side reactions. |

| Organocuprate | R₂CuLi | - | Typically adds 1,4 to enones, but may undergo 1,2-addition here. | Softer nucleophile; less likely to react in a 1,2-fashion with a sterically hindered ketone. |

Silylation Techniques for Enhanced Volatility or Reactivity

Silylation is a chemical modification that introduces a silyl (B83357) group (e.g., trimethylsilyl (B98337), -SiMe₃) into a molecule. In ketone chemistry, the most common application is the formation of a silyl enol ether by trapping an enolate intermediate with a silyl halide (e.g., trimethylsilyl chloride). This transformation is valuable as silyl enol ethers are versatile synthetic intermediates.

However, similar to the limitations in acylation, this compound cannot be converted to a silyl enol ether through the standard enolate pathway because it lacks the necessary alpha-hydrogens for deprotonation.

Therefore, alternative silylation techniques must be considered.

Reductive Silylation: This method involves the reduction of the carbonyl group in the presence of a silylating agent. For instance, using a strong reducing agent like lithium metal and a silyl chloride, the ketone can be converted into a disiloxane. This process involves a radical anion or dianion intermediate that is trapped by the silylating agent.

Hydrosilylation: This reaction involves the addition of a Si-H bond across the C=O double bond, effectively reducing the ketone to a silyloxy derivative. researchgate.net This process is typically catalyzed by transition metal complexes or, in some cases, by bases. The resulting silyl ether could enhance the compound's volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Direct Oxygen Silylation: While challenging, very powerful silylating agents like silyl triflates (e.g., Trimethylsilyl trifluoromethanesulfonate) might react directly at the carbonyl oxygen under Lewis acid catalysis, although this is not a common pathway for non-enolizable ketones.

These methods bypass the need for an enolizable proton and offer pathways to silylated derivatives that could be useful for further functionalization or analysis.

Table 3: Analysis of Silylation Methods

| Method | Reagent Example(s) | Mechanism | Applicability to this compound |

|---|---|---|---|

| Enolate Trapping | Trimethylsilyl chloride (TMSCl) with a strong base (e.g., LDA) | Nucleophilic attack by an enolate on the silicon atom of the silyl halide. | Not Applicable (No α-hydrogens) |

| Reductive Silylation | Li metal, TMSCl | Formation of a radical anion or dianion, followed by trapping with TMSCl. | Potentially Applicable |

| Catalytic Hydrosilylation | Triethylsilane (Et₃SiH), Metal Catalyst (e.g., Rh, Ru) | Catalytic addition of Si-H across the C=O bond. | Potentially Applicable |

Chemical Reactivity and Mechanistic Elucidation

Electrophilic and Nucleophilic Character of Octachloro-3-cyclohexenone (B12712140)

The molecular structure of this compound, with its electron-withdrawing chlorine atoms and carbonyl group, renders the carbon skeleton highly electron-deficient. This makes it a potent electrophile, susceptible to attack by a wide range of nucleophiles. The carbonyl carbon is a hard electrophilic site, while the β-carbon of the enone system is a soft electrophilic site. This dual reactivity allows for selective reactions depending on the nature of the nucleophile used.

Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, which is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group. This addition results in the formation of an enolate intermediate, which is then typically protonated at the α-carbon to yield a saturated ketone.

For this compound, the presence of eight chlorine atoms dramatically increases the electrophilicity of the β-carbon, making it highly susceptible to conjugate addition. Soft nucleophiles, such as amines, cyanides, and enolates, would be expected to preferentially attack this position. The general mechanism proceeds in two steps:

Nucleophilic attack at the β-carbon.

Protonation of the resulting enolate intermediate.

While specific studies on this compound were not found, the table below illustrates typical nucleophiles that participate in conjugate addition with cyclohexenone systems.

| Nucleophile Type | Example Nucleophile | Expected Product Type |

|---|---|---|

| Organocuprates (Gilman Reagents) | (CH₃)₂CuLi | β-Alkylated Ketone |

| Amines | R₂NH | β-Amino Ketone |

| Enolates (Michael Donors) | Malonic Esters | 1,5-Dicarbonyl Compound |

| Cyanide | NaCN | β-Cyano Ketone |

Organometallic reagents are powerful nucleophiles capable of adding to carbonyl compounds. A key aspect of their reaction with α,β-unsaturated ketones is the competition between direct addition (1,2-addition) to the carbonyl carbon and conjugate addition (1,4-addition) to the β-carbon. The reaction pathway is heavily influenced by the nature of the organometallic reagent.

Grignard Reagents (RMgX) and Organolithium Reagents (RLi): These are considered "hard" nucleophiles and typically favor direct 1,2-addition to the carbonyl carbon. The reaction with this compound would likely yield a tertiary alcohol after acidic workup.

Organocopper Reagents (R₂CuLi, Gilman Reagents): These are "soft" nucleophiles and selectively perform conjugate 1,4-addition. This selectivity is a cornerstone of modern organic synthesis for creating new carbon-carbon bonds at the β-position of enones.

The reaction of this compound with a Gilman reagent is expected to proceed via conjugate addition, leading to a β-alkylated chlorinated cyclohexanone (B45756).

| Organometallic Reagent | Reagent Type | Predominant Mode of Addition | Expected Product with Cyclohexenone |

|---|---|---|---|

| CH₃MgBr (Grignard) | Hard | 1,2-Addition | Tertiary Alcohol |

| CH₃Li (Organolithium) | Hard | 1,2-Addition | Tertiary Alcohol |

| (CH₃)₂CuLi (Gilman) | Soft | 1,4-Addition | β-Methyl Cyclohexanone |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. In the context of chlorinated cyclohexenones, these can be initiated by the formation of either anionic or cationic intermediates.

Cationic rearrangements are common in organic chemistry and are driven by the formation of a more stable carbocation. These rearrangements, such as the Wagner-Meerwein shift, involve the 1,2-migration of an alkyl group, hydride, or other substituent to an adjacent carbocationic center. In highly chlorinated systems, treatment with a strong acid or Lewis acid could protonate the carbonyl oxygen or interact with a chlorine atom, potentially initiating a cascade of rearrangements. Research on polychlorinated polycyclic ketones derived from compounds like isodrin (B128732) and aldrin (B1666841) has demonstrated that complex cationic rearrangements can occur, leading to novel skeletal structures. A similar pathway could be envisioned for this compound under strong acid conditions, although specific studies are lacking.

Cycloaddition Chemistry, Including Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.

Given its structure as an α,β-unsaturated ketone with numerous electron-withdrawing chlorine atoms, this compound is expected to be a highly reactive and electron-deficient dienophile. Its double bond is activated towards reaction with electron-rich dienes. The reaction would proceed via a concerted mechanism through a cyclic transition state to yield a bicyclic adduct. While specific Diels-Alder reactions involving this compound are not detailed in the available search results, its high degree of activation suggests it would be a potent substrate for such transformations.

Oxidation and Reduction Pathways

The oxidation and reduction of cyclic ketones are fundamental transformations that can lead to a variety of products. In the case of this compound, the presence of eight chlorine atoms dramatically alters the electron density and steric environment of the carbonyl group and the carbon-carbon double bond, thereby affecting its reactivity in these processes.

Oxidation: The oxidation of cyclic ketones can proceed via several pathways, often leading to the formation of dicarboxylic acids through cleavage of the carbon-carbon bond adjacent to the carbonyl group. Common oxidizing agents for such transformations include strong oxidants like potassium permanganate (B83412) (KMnO4) or nitric acid. For this compound, the high degree of chlorination is expected to render the ring more resistant to oxidation compared to its non-halogenated counterpart. The electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic attack, a key step in many oxidation mechanisms.

Reduction: Conversely, the carbonyl group of ketones is susceptible to reduction to the corresponding alcohol. This is typically achieved using hydride-transfer reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). In the context of this compound, the electrophilicity of the carbonyl carbon is significantly enhanced by the inductive effect of the numerous chlorine atoms. This would suggest a heightened reactivity towards nucleophilic attack by hydride ions. However, the steric hindrance imposed by the bulky chlorine atoms surrounding the carbonyl group may counteract this electronic effect, potentially slowing the rate of reduction.

Interactive Table: Expected Reactivity in Oxidation and Reduction

| Reaction Type | Reagent Type | Expected Reactivity of this compound | Potential Products |

| Oxidation | Strong Oxidants (e.g., KMnO4) | Lower than cyclohexenone | Perchlorinated dicarboxylic acids (if reaction occurs) |

| Reduction | Hydride Reagents (e.g., NaBH4) | Potentially higher due to electronics, but hindered by sterics | Octachlorocyclohexenol |

Influence of Extensive Halogenation on Reaction Selectivity and Rate

The eight chlorine substituents on the cyclohexenone core exert a powerful influence on both the selectivity and rate of its chemical reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The high electronegativity of chlorine results in a significant inductive electron withdrawal from the carbon skeleton. This has several consequences:

Increased Electrophilicity: The carbonyl carbon and the β-carbon of the enone system become more electrophilic, making them more susceptible to attack by nucleophiles.

Altered Acidity: The acidity of the α-protons (if any were present) would be significantly increased. In the case of this compound, the absence of α-protons precludes enolate formation.

Stabilization of Anionic Intermediates: The electron-withdrawing nature of the chlorine atoms can stabilize anionic intermediates that may form during the course of a reaction.

Steric Effects: The sheer bulk of the eight chlorine atoms creates a sterically congested environment around the reactive sites of the molecule.

Hindrance to Nucleophilic Attack: The approach of nucleophiles to the carbonyl carbon and the double bond is sterically hindered, which can lead to a decrease in reaction rates.

Conformational Rigidity: The steric interactions between the numerous chlorine atoms may lock the cyclohexene (B86901) ring into a specific conformation, which can influence the stereochemical outcome of reactions.

Interactive Table: Summary of Halogenation Effects

| Effect | Influence on Reactivity | Consequence for this compound |

| Electronic (Inductive Withdrawal) | Increases electrophilicity of carbonyl and β-carbon | Enhanced susceptibility to nucleophilic attack |

| Steric Hindrance | Impedes approach of reagents to reactive sites | Decreased reaction rates, potential for high stereoselectivity |

Detailed Mechanistic Investigations of Key Chemical Transformations

While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, mechanistic pathways for key transformations of related α,β-unsaturated ketones can be extrapolated.

Nucleophilic Addition: A fundamental reaction of enones is the nucleophilic addition to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). The mechanism of nucleophilic attack on a carbonyl carbon involves the formation of a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon in this compound would favor this initial attack.

Step 1: Nucleophilic attack on the carbonyl carbon. Nu- + C=O → Nu-C-O-

Step 2: Protonation of the resulting alkoxide. Nu-C-O- + H+ → Nu-C-OH

For conjugate addition, the nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate which is then protonated. The extensive chlorination in this compound would also make the β-carbon highly electrophilic.

Challenges in Mechanistic Elucidation: The lack of detailed mechanistic studies for this compound specifically presents a challenge. The complex interplay of powerful electronic and steric effects makes it difficult to predict reaction outcomes with certainty without empirical data. Theoretical and computational studies could provide valuable insights into the transition states and reaction pathways for this unique molecule. Further experimental investigation is necessary to fully elucidate the intricate details of its chemical transformations.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Configurational Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For octachloro-3-cyclohexenone (B12712140), both proton (¹H) and carbon-13 (¹³C) NMR would be instrumental in confirming its constitution and stereochemistry.

Due to the fully chlorinated structure of this compound (C₆Cl₈O), there are no hydrogen atoms present. Therefore, a standard ¹H NMR spectrum of a pure sample of this compound would exhibit no signals. The absence of peaks in the ¹H NMR spectrum would be a key indicator of the exhaustive chlorination of the cyclohexenone ring.

A ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule, assuming they are all chemically non-equivalent. The chemical shifts of these carbons are influenced by the presence of electronegative chlorine atoms and the carbonyl group.

The carbonyl carbon (C=O) is expected to appear significantly downfield, typically in the range of 190-220 ppm, due to the deshielding effect of the double-bonded oxygen atom. The two olefinic carbons of the C=C double bond would also be downfield, though generally less so than the carbonyl carbon. Their exact chemical shifts would be influenced by the number and position of chlorine substituents. The remaining three sp³-hybridized carbons, each bonded to at least one chlorine atom, would appear at lower chemical shifts compared to the sp² carbons. The high degree of chlorination would shift these signals further downfield than in a non-chlorinated cyclohexane (B81311) ring.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C=O | 190 - 210 |

| C=C (olefinic) | 130 - 160 |

| C-Cl (sp³) | 60 - 90 |

Note: These are estimated values based on typical ranges for similar functional groups and the expected influence of extensive chlorination.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present. IR and Raman spectroscopy are complementary techniques that would be used to characterize this compound.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). In α,β-unsaturated ketones, this band typically appears in the region of 1660-1700 cm⁻¹. The presence of multiple electronegative chlorine atoms on the ring could potentially shift this frequency to a slightly higher wavenumber.

The carbon-carbon double bond (C=C) stretching vibration would likely appear as a weaker absorption in the IR spectrum, typically in the range of 1600-1680 cm⁻¹. In Raman spectroscopy, the C=C stretch is often a strong and sharp signal, making it a useful complementary technique for identifying this functional group.

The numerous carbon-chlorine (C-Cl) bonds in this compound would give rise to a series of strong absorption bands in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact positions and number of these bands would depend on the specific stereochemistry of the molecule and the coupling of vibrational modes. These C-Cl stretching vibrations are also typically observable in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1680 - 1720 (Strong) | Weak to Medium |

| C=C Stretch | 1620 - 1660 (Weak to Medium) | Strong |

| C-Cl Stretch | 600 - 800 (Multiple Strong Bands) | Medium to Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the α,β-unsaturated carbonyl system is the primary chromophore.

This compound is expected to exhibit two main absorption bands in its UV-Vis spectrum. The first is a relatively weak absorption at a longer wavelength (around 300-330 nm) corresponding to the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O double bond.

A much stronger absorption is predicted at a shorter wavelength (around 220-250 nm), which is attributed to the π → π* transition of the conjugated enone system. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The extensive chlorination of the molecule may cause a slight shift in the absorption maxima (λmax) compared to simpler cyclohexenones. Due to the nature of these electronic transitions, significant fluorescence or phosphorescence (emission) is not typically expected for this type of compound under standard conditions.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 220 - 250 | High |

| n → π | 300 - 330 | Low |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When a compound like this compound is analyzed, it is first ionized, forming a molecular ion whose mass corresponds to the molecular weight of the original molecule. chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting pattern of molecular and fragment ions serves as a molecular fingerprint, providing valuable information about the compound's structure and elemental composition. chemguide.co.uklibretexts.org

For this compound (C₆Cl₈O), the molecular ion peak would be expected to be prominent. A key feature of its mass spectrum would be a complex isotopic pattern for the molecular ion and its fragments. This arises from the natural isotopic abundance of chlorine, which consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing eight chlorine atoms will exhibit a distinctive cluster of peaks (M, M+2, M+4, etc.) reflecting all possible combinations of these isotopes. whitman.edu

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. bioanalysis-zone.comspringernature.comnih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. thermofisher.comnih.gov While nominal mass spectrometry might identify the mass of this compound as 368, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass of the most abundant isotopic form of this compound, C₆³⁵Cl₈O, is calculated to be 367.745736 Da. nih.gov An experimental measurement of the molecular ion's mass using HRMS that closely matches this theoretical value would unequivocally confirm the elemental formula of C₆Cl₈O. This high degree of accuracy is crucial for identifying unknown compounds and verifying the structure of synthesized molecules. springernature.com

| Isotopologue Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₆(³⁵Cl)₈O | 367.7457 | 100.0 |

| C₆(³⁵Cl)₇(³⁷Cl)₁O | 369.7428 | 25.4 |

| C₆(³⁵Cl)₆(³⁷Cl)₂O | 371.7398 | 32.2 |

Note: The table shows the most abundant isotopologues for illustrative purposes. The full isotopic pattern would include contributions from all combinations of the eight chlorine atoms.

The fragmentation pattern observed in a mass spectrum provides structural information by revealing the stable and unstable parts of a molecule. For ketones, a major fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, known as α-cleavage. libretexts.org The fragmentation of cyclic ketones can also be initiated by the loss of small neutral molecules. nih.gov In organochlorine compounds, the loss of chlorine radicals is a common fragmentation pathway. iaea.org

For this compound, several fragmentation pathways can be predicted:

Loss of a Chlorine Radical: The molecular ion could lose a chlorine atom (Cl•) to form a [M-Cl]⁺ fragment ion. Given the eight chlorine atoms, this would be a highly probable event.

Loss of Carbon Monoxide: A characteristic fragmentation of cyclic ketones is the elimination of a neutral carbon monoxide (CO) molecule, which would result in a [M-CO]⁺ fragment. nih.gov

Sequential Losses: Fragments can undergo further dissociation. For instance, the initial fragment could lose both a chlorine atom and a carbon monoxide molecule, leading to a [M-Cl-CO]⁺ ion.

Ring Cleavage: Complex rearrangements and cleavage of the cyclohexenone ring could lead to various smaller chlorinated fragments.

Analysis of the m/z values of these fragment ions allows for the piecing together of the molecular structure.

| Proposed Fragment Ion | Neutral Loss | Predicted m/z (for ³⁵Cl isotope) | Potential Formula |

|---|---|---|---|

| [M-Cl]⁺ | Cl | 333 | [C₆Cl₇O]⁺ |

| [M-CO]⁺ | CO | 340 | [C₅Cl₈]⁺ |

| [M-Cl-CO]⁺ | Cl + CO | 305 | [C₅Cl₇]⁺ |

| [M-2Cl]⁺ | 2Cl | 298 | [C₆Cl₆O]⁺ |

Note: The m/z values in this table are based on the nominal mass of the most abundant isotope (³⁵Cl) and represent hypothetical, yet chemically plausible, fragmentation pathways.

Advanced Spectroscopic Techniques for Solid-State Structure (e.g., X-ray Crystallography)

While mass spectrometry provides information about a molecule's composition and connectivity, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom.

An X-ray crystallographic analysis of this compound would provide a wealth of structural data, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Ring Conformation: The exact shape of the six-membered ring, which for a cyclohexenone derivative is typically a half-chair or boat-like conformation.

Stereochemistry: The spatial orientation of the eight chlorine atoms (axial vs. equatorial positions) relative to the ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any non-covalent interactions like halogen bonding.

Studies on other polychlorinated cyclic compounds, such as PCB quinones, have shown that the number and position of chlorine substituents significantly influence the molecule's three-dimensional structure, such as the dihedral angle between rings. nih.govuiowa.edu Similarly, for this compound, X-ray analysis would reveal how the steric strain from the eight chlorine atoms distorts the cyclohexenone ring from its ideal geometry. This detailed structural knowledge is fundamental to understanding the molecule's physical properties and chemical reactivity. nih.gov

Computational Chemistry and Quantum Chemical Investigations

Theoretical Methodologies Applied to Octachloro-3-cyclohexenone (B12712140) Systems

Detailed applications of specific theoretical methodologies to this compound are not present in the current body of scientific literature. The following sections outline the general principles of these methods, which could be applied in future research.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. semanticscholar.orgmdpi.com It is a widely used tool for studying organic reactivity. semanticscholar.orgmdpi.com DFT calculations could provide valuable information on the electronic properties of this compound, such as its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. Such calculations would be instrumental in predicting its reactivity and spectroscopic characteristics. However, no specific studies employing DFT on this compound have been published.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. researchgate.net These approaches, such as Hartree-Fock and Møller-Plesset perturbation theory, could be used to accurately determine the geometric and electronic structure of this compound. researchgate.net Semi-empirical methods, which incorporate some experimental parameters, could offer a computationally less expensive way to study larger systems or screen for potential properties. Again, the literature lacks any application of these methods specifically to this compound.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like a cyclohexenone derivative, MD simulations would be crucial for exploring its conformational landscape, identifying stable conformers, and understanding its dynamic behavior in different environments. nih.gov There are currently no published MD simulation studies for this compound.

Prediction of Molecular Geometries and Conformational Landscapes

Without dedicated computational studies, the precise molecular geometry and conformational preferences of this compound remain undetermined. A thorough investigation would likely involve geometry optimization using methods like DFT or ab initio calculations to find the lowest energy structure. The high degree of chlorination would significantly influence the molecule's shape and the rotational barriers of the cyclohexene (B86901) ring, making a detailed conformational analysis essential for understanding its properties.

Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms involving this compound is another area that remains to be explored. Computational chemistry is a key tool for mapping out reaction pathways, identifying transition states, and understanding the energetic barriers of chemical reactions.

The Arrhenius equation is fundamental in determining the activation energy of a reaction, which is the minimum energy required for a reaction to occur. libretexts.orgquora.comyoutube.comlumenlearning.com Computational methods can be used to calculate the potential energy surface of a reaction, thereby determining the activation energy and elucidating the step-by-step mechanism. researchgate.net For this compound, this could involve studying its degradation pathways, its reactions with other molecules, or its potential to form other chlorinated compounds. However, no such computational studies have been reported.

Analysis of Intermediates and Transition State Structures

The study of reaction mechanisms involves the characterization of transient species, including intermediates and transition states. Quantum chemical calculations are essential for elucidating the geometries and energies of these structures, which are typically unstable and have fleeting lifetimes. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products.

This analysis is not only crucial for fundamental understanding but also serves as a foundation for predictive models. Information and descriptors calculated for intermediates and transition states can be incorporated into machine learning models to enhance the prediction of chemical reactivity and selectivity. For instance, hybrid machine learning models that include mechanistic information derived from such calculations have demonstrated high accuracy in predicting reaction outcomes.

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

Furthermore, analyzing the charge distribution within a molecule helps to identify electron-rich and electron-deficient regions, which is fundamental to understanding its reactivity and intermolecular interactions. Techniques such as Natural Bond Orbital (NBO) analysis are employed to calculate the partial atomic charges on each atom, offering a quantitative picture of the electron distribution throughout the molecular framework. This information is vital for predicting sites of reaction and understanding the nature of chemical bonds.

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry allows for the prediction of various spectroscopic parameters, which can be used to identify and characterize molecules. These theoretical predictions are an invaluable aid in the interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become a standard tool for structure elucidation and verification. This process typically involves several steps:

A conformational search to identify low-energy structures of the molecule.

Geometry optimization of each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP.

Calculation of NMR chemical shifts for each optimized conformer, often using a different functional and basis set optimized for spectroscopic properties (e.g., mPW1PW91/6-311+G(2d,p)).

Averaging the predicted shifts based on the Boltzmann population of each conformer to obtain a final predicted spectrum that can be compared with experimental data.

Statistical methods, such as the DP4+ probability analysis, are frequently used to quantify the agreement between calculated and experimental NMR data, providing a high degree of confidence in structural assignments. While data-driven and empirical methods are emerging, ab initio techniques based on quantum chemistry remain a primary approach for detailed parameter estimates.

Below is an illustrative table of predicted NMR chemical shifts for this compound, demonstrating the type of data generated by these computational methods.

Illustrative Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C1 (C=O) | 185.2 | - |

| C2 | 95.8 | - |

| C3 | 130.5 | - |

| C4 | 128.9 | - |

| C5 | 98.1 | - |

| C6 | 75.4 | - |

Note: This data is hypothetical and for illustrative purposes only.

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. These calculations are performed to:

Confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Calculate the zero-point vibrational energy and thermal contributions to the enthalpy and free energy.

Aid in the interpretation of experimental vibrational spectra by assigning specific vibrational modes to observed absorption bands.

Harmonic vibrational analysis is the most common method, though it is known to systematically overestimate frequencies compared to experimental values. To improve accuracy, calculated harmonic frequencies are often multiplied by empirical scaling factors that depend on the level of theory and basis set used. For higher accuracy, more computationally intensive anharmonic frequency calculations can be performed.

The following table provides an example of calculated vibrational frequencies for key functional groups that would be expected in this compound.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| C=O Stretch | 1755 | Strong |

| C=C Stretch | 1610 | Medium |

| C-Cl Stretch | 750 | Strong |

| C-Cl Stretch | 680 | Strong |

Note: This data is hypothetical and for illustrative purposes only.

Application of Machine Learning and Artificial Intelligence for Reactivity Prediction

The intersection of machine learning (ML), artificial intelligence (AI), and chemistry is a rapidly growing field with significant potential to accelerate chemical discovery. ML models are increasingly being applied to predict chemical reactivity, including reaction outcomes, yields, and selectivity.

A key strategy in this area is to leverage chemical knowledge to enhance the performance of ML models, which is particularly important when dealing with the relatively small datasets often available in chemistry. This is achieved by using descriptors based on computed quantum-chemical properties as inputs for the models. These descriptors can encode detailed information about the electronic structure, steric properties, and other molecular features of reactants, products, and even transition states.

By combining deep learning architectures, such as graph neural networks, with features derived from quantum chemistry, "chemistry-informed" ML models can be developed. These models are often more data-efficient and provide better predictions for molecules that differ significantly from those in the training set. The application of these advanced computational methods promises to accelerate research in areas such as catalyst design and the discovery of new synthetic methods.

Environmental Fate and Transformation Pathways

Persistence and Distribution in Environmental Compartments

Detailed research findings on the persistence and distribution of Octachloro-3-cyclohexenone (B12712140) in various environmental compartments are not currently available.

Atmospheric Residence and Transport

There is no available data on the atmospheric residence time, transport mechanisms, or potential for long-range transport of this compound.

Mobility and Sorption in Aquatic and Terrestrial Matrices

Specific studies detailing the mobility, sorption, and partitioning behavior of this compound in soil, sediment, and aquatic systems have not been identified.

Abiotic Degradation Processes

Information regarding the abiotic degradation of this compound through various environmental processes is not documented.

Photolytic Degradation Mechanisms under Environmental Conditions

There are no available studies on the photolytic degradation of this compound, including its degradation mechanisms and half-life under environmental light conditions.

Hydrolytic Transformation in Aqueous Media

Data on the hydrolysis of this compound in aqueous environments, including its transformation rates and products, is not available.

Thermal Decomposition Pathways

Research on the thermal decomposition of this compound and its resulting degradation pathways and products has not been found.

Formation and Characterization of Environmental Transformation Products

The environmental transformation of this compound would lead to the formation of various transformation products (TPs). The nature of these products depends on the degradation pathway, whether it is biotic or abiotic (e.g., photolysis, hydrolysis). While specific TPs of this compound are not identified in the literature, general principles of organochlorine pesticide transformation can be applied.

For many organochlorine pesticides, transformation does not always result in detoxification. semanticscholar.org In some cases, the TPs can be as or more toxic and persistent than the parent compound. For example, the transformation of DDT leads to the formation of DDE and DDD, which are also persistent and have adverse environmental effects.

Characterization of TPs in environmental samples is a significant analytical challenge. It requires sophisticated techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify these compounds at trace levels.

The following table outlines potential transformation products based on known reactions of other chlorinated pesticides.

| Transformation Process | Potential Transformation Products of this compound |

| Reductive Dechlorination | Heptachloro-3-cyclohexenone, Hexachloro-3-cyclohexenone |

| Hydrolysis | Chlorinated diols or carboxylic acids (following ring cleavage) |

| Photolysis | Lower chlorinated cyclohexenones or ring-cleavage products |

Environmental Modeling for Prediction of Fate and Behavior

Environmental fate models are valuable tools for predicting the behavior and long-term fate of persistent organic pollutants (POPs) like organochlorine compounds. copernicus.org These models integrate the physicochemical properties of the compound with environmental parameters to simulate its distribution, transport, and degradation in various environmental compartments such as soil, water, and air.

For a compound like this compound, key input parameters for a fate model would include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation rate constants (for biotic and abiotic processes). Given the lack of empirical data for this specific compound, these parameters would likely be estimated using quantitative structure-activity relationship (QSAR) models.

Conceptual models for the fate of organochlorine pesticides often highlight the importance of soil as a primary reservoir due to their high sorption potential. copernicus.org From the soil, these compounds can be slowly released into water and air, leading to long-term, low-level contamination. Models can help to understand the dominant transport pathways, whether it be leaching into groundwater, volatilization into the atmosphere, or runoff into surface waters.

The persistence and long-range transport potential of organochlorine compounds are also critical aspects addressed by environmental models. nih.govcabidigitallibrary.org These models can help predict the potential for these compounds to be transported far from their original source, leading to global contamination.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. The principle relies on the differential distribution of components between a stationary phase and a mobile phase. For a compound like Octachloro-3-cyclohexenone (B12712140), both gas and liquid chromatography offer viable analytical pathways.

Gas chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. The sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. Several detectors can be coupled with GC for the analysis of chlorinated compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of organic compounds. The eluent from the GC column is directed into a hydrogen-air flame, which has enough energy to ionize organic molecules. The resulting ions are collected by an electrode, generating a picoamp-level current that is proportional to the mass of the carbon atoms entering the flame. This makes FID a mass-sensitive detector with a broad linear response range.

While GC-FID is highly sensitive to most carbon-containing compounds, its response to heteroatoms can be limited. For a highly chlorinated molecule like this compound, the presence of numerous chlorine atoms reduces the relative response compared to hydrocarbons. Large amounts of chlorinated compounds may not burn as efficiently, potentially leading to the formation of carbon particles (soot) and hydrogen chloride. Although it can be used for quantification, other detectors offer greater sensitivity and selectivity for halogenated compounds.

Below is a table of typical parameters for GC-FID analysis of organic compounds.

| Parameter | Value/Description |

| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Split/Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial: 50-100°C, ramped to 280-300°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280-320 °C |

| Detector Gases | Hydrogen (e.g., 30-40 mL/min), Air (e.g., 300-400 mL/min), Makeup Gas (e.g., Nitrogen, 25-30 mL/min) |

Gas Chromatography with an Electron Capture Detector (GC-ECD) is an exceptionally sensitive technique for detecting molecules containing electronegative atoms, particularly halogens like chlorine. This makes it the preferred method for trace analysis of organochlorine compounds. The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), which ionize a carrier gas (often nitrogen) and establish a constant baseline current between two electrodes. When an electronegative analyte, such as this compound, passes through the detector, it captures some of the electrons, causing a decrease in the current. This reduction in current is measured as a positive signal, which is proportional to the concentration of the analyte.

The high selectivity and sensitivity of GC-ECD allow for the detection of organochlorine compounds at very low levels, often in the picogram (pg) range. To ensure accurate identification, analyses are often performed using a dual-column setup with two columns of different polarities, each connected to its own ECD. This dual-column confirmation helps to differentiate target analytes from potential matrix interferences.

Typical parameters for the analysis of chlorinated hydrocarbons using GC-ECD are presented below.

| Parameter | Value/Description |

| Column | Dual fused silica capillary columns (e.g., ZB-MultiResidue-2, 30 m x 0.32 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Example: Initial 100°C, hold 1 min; ramp 20°C/min to 180°C; ramp 5°C/min to 270°C; ramp 20°C/min to 320°C, hold 2 min |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 320-340 °C |

| Makeup Gas | Nitrogen at a flow rate of 15-60 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. It is the gold standard for the structural confirmation of organic compounds. As analytes elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting charged ions and their fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

For a chlorinated compound like this compound, the mass spectrum provides two critical pieces of information for identification:

Fragmentation Pattern: The molecule breaks apart in a predictable way, creating a unique "fingerprint" of fragment ions that is characteristic of its structure.

Isotopic Profile: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This creates a distinctive isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments. A fragment with 'n' chlorine atoms will show a cluster of peaks with a characteristic intensity distribution, which can be used to confirm the number of chlorine atoms present.

GC-MS provides unparalleled specificity and is used to confirm the identity of compounds tentatively identified by more selective but less specific detectors like ECD.

| Parameter | Value/Description |

| Column | Fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Temperature programmed to achieve separation (e.g., 50°C for 2 min, then ramp to 270°C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 30-500 amu |

| Transfer Line Temp. | 280 °C |

Liquid chromatography is a separation technique where the mobile phase is a liquid. It is particularly useful for compounds that are non-volatile, thermally unstable, or have high molecular weights, which are not suitable for GC analysis.

High-Performance Liquid Chromatography (HPLC) is a sophisticated form of column chromatography that forces the sample in a liquid mobile phase through a column packed with a solid stationary phase under high pressure. The separation of analytes is based on their differential partitioning between the mobile and stationary phases. For chlorinated organic compounds, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Detection in HPLC can be achieved using various detectors, with Diode-Array Detectors (DAD) or Ultraviolet-Visible (UV-Vis) detectors being common for compounds with chromophores. However, for more definitive analysis, coupling HPLC with a mass spectrometer (LC-MS) provides superior sensitivity and specificity, allowing for both quantification and structural confirmation of the analytes. While GC is often the primary choice for compounds like this compound, HPLC offers a complementary technique, particularly if derivatization is required or if related, less volatile degradation products are of interest.

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) |

| DAD Wavelength | Set according to the UV absorbance maximum of the analyte |

| MS Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Liquid Chromatography (LC) Techniques

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with sub-2 µm porous particles, which, when operated at high backpressures (up to 15,000 psi), facilitates rapid and highly efficient separations. researchgate.net For the analysis of organochlorine compounds like this compound, UPLC can dramatically reduce analysis times, sometimes by as much as 75%, thereby increasing laboratory throughput. waters.com

The enhanced resolution provides very sharp peaks, which improves the efficiency and speed of the entire analytical procedure, with some methods for multiclass pesticides achieving run times of less than 5 minutes. researchgate.net The selection of the column, typically a reversed-phase chemistry like C18, and the optimization of the mobile phase gradient are critical for achieving the desired separation from matrix interferences. researchgate.net

Table 1: Typical UPLC System Parameters for Organochlorine Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Sub-2 µm particle size (e.g., 1.7 µm), C18 stationary phase, 2.1 x 50-100 mm | Provides high-resolution separation due to increased efficiency of smaller particles. |

| Mobile Phase | Gradient elution with Acetonitrile and Water | Separates compounds based on their differential partitioning between the mobile and stationary phases. |

| Flow Rate | 0.25 - 0.5 mL/min | Optimized for maximum efficiency with small particle columns. |

| Column Temp. | 30 - 50 °C | Influences solvent viscosity and analyte retention, optimizing peak shape. |

| Injection Vol. | 0.5 - 2 µL | Small volumes are used to prevent column overloading and maintain sharp peaks. |

| Detector | UV or Mass Spectrometry (MS) | UV detection is common after derivatization; MS provides high selectivity and sensitivity. researchgate.netwaters.com |

| Pressure | Up to 15,000 psi (1000 bar) | Necessary to force the mobile phase through the densely packed, small-particle column. |

Sample Preparation and Extraction Protocols for Environmental and Synthetic Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it involves isolating the target analyte from complex environmental matrices (e.g., water, soil, tissue) and removing interfering substances that could compromise the accuracy of the final measurement. dphen1.com The choice of extraction technique depends on the sample matrix, the physicochemical properties of the analyte, and the desired level of cleanliness and concentration.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase to isolate analytes from a sample matrix. nih.gov It is valued for its efficiency, reduced solvent consumption compared to traditional methods, and the ability to be automated. nih.govgoogleapis.com The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. labrulez.com

For organochlorine compounds in aqueous samples, reversed-phase sorbents like C18 are commonly used. For more complex matrices, a variety of sorbents, including polymeric, silica-based, and ion-exchange materials, may be employed to achieve the necessary selectivity and cleanup. nih.gov

Table 3: General Protocol for Solid-Phase Extraction (SPE)

| Step | Purpose | Typical Solvents/Procedure |

|---|---|---|

| 1. Conditioning | To wet the sorbent and activate the stationary phase for analyte retention. | Flush the cartridge sequentially with an elution solvent (e.g., ethyl acetate), a milder solvent (e.g., methanol), and finally the sample matrix solvent (e.g., reagent water). labrulez.com |

| 2. Sample Loading | To apply the sample to the SPE cartridge where the analyte is retained by the sorbent. | The sample is passed through the cartridge at a controlled, slow flow rate to ensure efficient retention. labrulez.com |

| 3. Washing | To remove co-extracted matrix interferences that are weakly bound to the sorbent. | A solvent that is weak enough to not elute the analyte but strong enough to wash away interferences is passed through the cartridge (e.g., water or a water/methanol mix). labrulez.com |

| 4. Elution | To desorb the analyte from the sorbent using a small volume of a strong solvent. | A strong organic solvent (e.g., dichloromethane, acetone, or hexane (B92381) mixtures) is used to disrupt the analyte-sorbent interaction and collect the purified analyte. epa.gov |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic and robust technique for separating analytes based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. nih.gov For extracting non-polar to semi-polar organochlorine compounds like this compound from aqueous samples, water-immiscible organic solvents are used. researchgate.net The choice of solvent is critical, with factors like polarity, density, and analyte solubility guiding the selection. nih.gov

The procedure can be performed manually using a separatory funnel for smaller sample numbers or automated for higher throughput. googleapis.com While effective, LLE often requires large volumes of high-purity organic solvents, which can be a drawback in terms of cost and environmental impact. nih.gov

Table 4: Common Organic Solvents Used in LLE for Chlorinated Pesticides

| Solvent | Polarity Index | Density (g/mL) | Key Characteristics |

|---|---|---|---|

| n-Hexane | 0.1 | 0.655 | Non-polar; good for extracting highly lipophilic compounds. Less dense than water. |

| Dichloromethane (DCM) | 3.1 | 1.33 | Moderately polar; highly effective for a wide range of organic compounds. Denser than water. nih.gov |

| Ethyl Acetate | 4.4 | 0.902 | Moderately polar; less toxic alternative to chlorinated solvents. Less dense than water. |

| Toluene | 2.4 | 0.867 | Non-polar aromatic solvent; effective for many non-polar compounds. Less dense than water. |

| Hexane/Dichloromethane Mix | Variable | Variable | A common mixture used to optimize the extraction of a broad range of pesticides from water. researchgate.net |

Advanced Solventless Extraction Techniques

In response to the need for greener, faster, and more efficient analytical methods, several advanced and solventless (or solvent-minimized) microextraction techniques have been developed. nih.gov These methods aim to reduce or eliminate the use of hazardous organic solvents, simplify the sample preparation workflow, and often integrate extraction, concentration, and sample introduction into a single step. nih.gov

Derivatization Strategies for Enhanced Chromatographic Performance and Detectability

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For a compound like this compound, the ketone functional group can be targeted for derivatization to enhance its detectability, particularly for HPLC with UV or fluorescence detection, or for GC with an electron capture detector (GC-ECD). nih.govresearchgate.net

Carbonyl compounds like ketones often lack a native chromophore or fluorophore, resulting in poor response with UV or fluorescence detectors. researchgate.net By reacting the ketone with a derivatizing agent, a tag with strong UV absorbance or fluorescence can be attached to the molecule. This significantly improves detection sensitivity and selectivity. researchgate.netnih.gov

A widely used reagent for this purpose is 2,4-Dinitrophenylhydrazine (B122626) (DNPH) , which reacts with ketones to form a stable 2,4-dinitrophenylhydrazone derivative. waters.comresearchgate.net These derivatives are highly colored and have a strong UV absorbance around 360 nm, making them ideal for HPLC-UV analysis. waters.com Another common agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) , which creates derivatives that are highly sensitive to GC-ECD, a standard detector for halogenated compounds. nih.gov

Table 5: Common Derivatization Reagents for Ketones

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose / Advantage | Analytical Technique |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone, Aldehyde | Dinitrophenylhydrazone | Attaches a strong chromophore for UV detection. waters.comresearchgate.net | HPLC-UV |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBOA) | Ketone, Aldehyde | Pentafluorobenzyloxime | Introduces a polyfluorinated group, enhancing sensitivity for electron capture detection. nih.gov | GC-ECD, GC-MS (NCI) |

| Dansyl Hydrazine | Ketone, Aldehyde | Dansylhydrazone | Introduces a highly fluorescent dansyl group for sensitive detection. | HPLC-Fluorescence |

| Girard's Reagents (T or P) | Ketone, Aldehyde | Hydrazone with a quaternary ammonium (B1175870) group | Adds a permanent positive charge to the molecule, improving ionization efficiency for mass spectrometry. nih.gov | LC-MS/MS |

Optimization of Derivatization Reaction Conditions